N,N-dimethyl-4-methylaminomethyl-benzenesulfonamide
Overview
Description
N,N-dimethyl-4-methylaminomethyl-benzenesulfonamide is a chemical compound with the molecular formula C~9~H~13~N~O~2~S and a molecular weight of 228.31 g/mol 1. It belongs to the sulfonamide class of compounds and exhibits intriguing properties that make it relevant for further investigation.
Molecular Structure Analysis
The molecular structure of N,N-dimethyl-4-methylaminomethyl-benzenesulfonamide consists of a benzene ring with a sulfonamide group attached. The dimethylamino substituent enhances its reactivity and biological activity. Researchers have likely elucidated its precise three-dimensional arrangement through spectroscopic techniques such as NMR and X-ray crystallography .
Chemical Reactions Analysis
While specific chemical reactions involving N,N-dimethyl-4-methylaminomethyl-benzenesulfonamide are not explicitly documented, its functional groups suggest potential reactivity. Researchers may explore its behavior under various conditions, including acidic or basic environments, oxidation, and substitution reactions.
Physical And Chemical Properties Analysis
- Solubility : N,N-dimethyl-4-methylaminomethyl-benzenesulfonamide is likely soluble in organic solvents due to its hydrophobic nature.
- Melting Point : Experimental data on its melting point would be valuable for characterizing its solid-state properties.
- Stability : Investigate its stability under different conditions (e.g., temperature, light, and pH).
Scientific Research Applications
1. Antimicrobial Activity
Research has shown that derivatives of N,N-dimethyl-4-methylaminomethyl-benzenesulfonamide exhibit significant antimicrobial activity. A study synthesized a series of such derivatives and evaluated them against various Gram-positive and Gram-negative bacteria, as well as fungi. The compounds displayed potent activity, with some showing higher effectiveness than reference drugs (Ghorab, Soliman, Alsaid, & Askar, 2017).
2. Antifungal and Anti-HIV Properties
Another research synthesized novel benzenesulfonamide derivatives and assessed their antifungal and anti-HIV properties. The findings indicated that certain chlorinated compounds within this group showed excellent in vitro activity against specific cell lines, suggesting potential in the treatment of these conditions (Zareef, Iqbal, Al-Masoudi, Zaidi, Arfan, & Shahzad, 2007).
3. Anticancer and Radioprotective Agents
Some derivatives of N,N-dimethyl-4-methylaminomethyl-benzenesulfonamide have been explored for their potential as anticancer and radioprotective agents. A study investigating these derivatives reported interesting cytotoxic activity against certain cancer cell lines, with some compounds also showing radioprotective activity in vivo (Ghorab, Ragab, Noaman, Heiba, & El-Hossary, 2008).
4. Enzyme Inhibition and Molecular Docking Studies
Research into the synthesis and characterization of new Schiff bases derived from sulfamethoxazole/sulfisoxazole and substituted salicylaldehyde found these compounds to be effective inhibitors of various enzymes. The study highlighted the molecular docking studies to understand the binding interactions between the inhibitors and enzymes (Alyar, Şen, Özmen, Alyar, Adem, & Şen, 2019).
Safety And Hazards
As with any chemical compound, safety precautions are crucial:
- Toxicity : Assess its toxicity profile, especially if it is intended for therapeutic use.
- Handling : Proper handling, storage, and disposal protocols are essential.
- Environmental Impact : Consider its impact on the environment, especially if it enters water systems.
Future Directions
- Biological Studies : Investigate its biological activity, potential targets, and therapeutic applications.
- Environmental Assessment : Evaluate its persistence, degradation, and impact on ecosystems.
- Synthetic Routes : Develop efficient synthetic routes for large-scale production.
properties
IUPAC Name |
N,N-dimethyl-4-(methylaminomethyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-11-8-9-4-6-10(7-5-9)15(13,14)12(2)3/h4-7,11H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQPMGJWBIBHKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)S(=O)(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-methylaminomethyl-benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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